2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a methoxy-substituted phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:
Formation of the phenoxy group: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy group.
Introduction of the oxadiazole ring: The phenoxy intermediate is then reacted with a suitable nitrile oxide to form the 1,2,5-oxadiazole ring.
Coupling with the methoxy-substituted phenyl group: The oxadiazole intermediate is coupled with 4-methoxy-3-methylphenylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)acetic acid
- 4-chloro-3-methylphenoxyacetate
- 4-methoxy-3-methylphenylamine
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the presence of both the oxadiazole ring and the specific substitution pattern on the phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18ClN3O4 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-11-9-14(5-6-15(11)20)26-10-17(24)21-19-18(22-27-23-19)13-4-7-16(25-3)12(2)8-13/h4-9H,10H2,1-3H3,(H,21,23,24) |
InChI Key |
VPNDKLMBQVPYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)COC3=CC(=C(C=C3)Cl)C)OC |
Origin of Product |
United States |
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